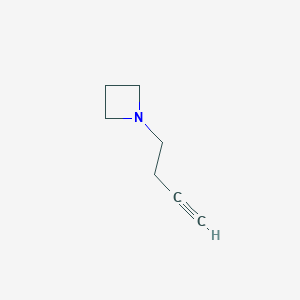

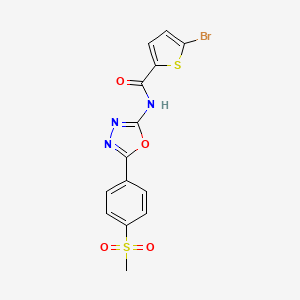

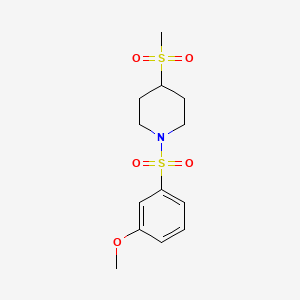

![molecular formula C25H24N4O2S2 B2505831 3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide CAS No. 1115335-87-9](/img/structure/B2505831.png)

3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide" is a complex molecule that appears to be related to a family of compounds with potential pharmacological activities. The structure suggests the presence of an imidazole ring, which is a common feature in many biologically active compounds, and a benzamide moiety, which is often associated with drug-like properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the imidazole moiety can be a key feature for biological activity . Another study reported the synthesis of carboxamides with a thiophene moiety, which involved multiple steps including condensation reactions and hydrolysis . Although the exact synthesis of the compound is not detailed in the provided papers, these studies give insight into the potential synthetic routes that could be employed, involving condensation reactions, and the use of intermediates such as amino-thiophene derivatives.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using various spectroscopic techniques, including infrared spectroscopy, NMR spectroscopy, and mass spectrometry . X-ray crystallography has also been used to determine the structure of some compounds, providing detailed information about the molecular conformation and the arrangement of atoms within the molecule . These techniques would likely be applicable in analyzing the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring and the presence of other functional groups in the molecule. For example, the imidazole ring can participate in hydrogen bonding and coordination to metal ions, which can be relevant in biological systems . The thiophene moiety can also contribute to the electronic properties of the compound and potentially affect its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their potential application as pharmaceutical agents. The presence of different functional groups, like the imidazole and thiophene rings, can significantly influence these properties. The hydrochloride salts of some benzamide derivatives have shown anti-inflammatory activity, suggesting that the ionic form of these compounds may have different solubility and bioavailability characteristics compared to their neutral forms .

科学的研究の応用

Synthesis and Chemical Properties

- Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives : This compound's synthesis involves the creation of derivatives incorporating a thieno[2,3-b]thiophene moiety, demonstrating its utility in generating complex heterocyclic structures (Mabkhot et al., 2010).

- Synthesis of Pyrimidines and Thiadiazoles : It serves as a precursor in synthesizing pyrimidines and thiadiazoles, highlighting its role in producing pharmacologically active compounds (Noubade et al., 2009).

- Synthesis of Guanidine Derivatives : This compound is used in the synthesis of guanidine derivatives, indicating its importance in creating a variety of nitrogen-containing compounds (Balewski & Kornicka, 2021).

Applications in Biochemical and Pharmaceutical Research

- Antiviral Research : It's used in the development of non-nucleoside reverse transcriptase inhibitors, which are crucial in antiviral research, particularly for HIV (Al-Masoudi et al., 2007).

- Antitumor and Antioxidant Agents : The compound is instrumental in synthesizing agents with potential antitumor and antioxidant properties, signifying its significance in cancer research and therapy (Hamama et al., 2013).

Chemical Transformations and Reactions

- Tandem Transformations in Synthesis : It's used in tandem transformations for synthesizing novel thieno[3,2-e]pyrazolo[1,5-a]pyrimidines, showcasing its versatility in chemical reactions (Pokhodylo et al., 2010).

- Building Block in Synthesis of Heterocyclic Compounds : Its use as a building block in synthesizing a variety of heterocyclic compounds further illustrates its broad applicability in chemical synthesis (Elmagd et al., 2017).

特性

IUPAC Name |

3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S2/c1-17-6-3-10-22(18(17)2)28-23(30)16-33-25-26-11-12-29(25)20-8-4-7-19(14-20)24(31)27-15-21-9-5-13-32-21/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFRSUPZHWMMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

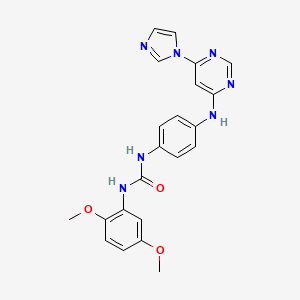

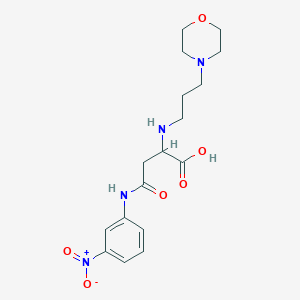

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

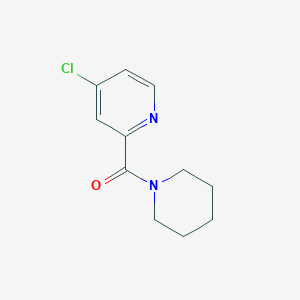

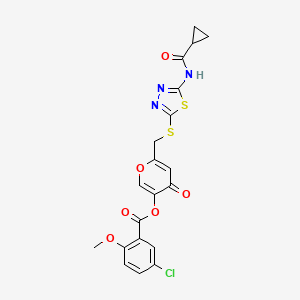

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)

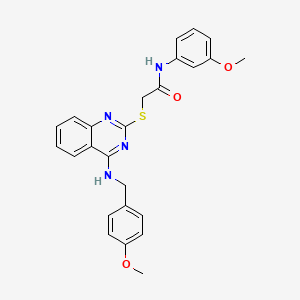

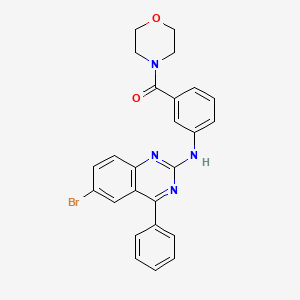

![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)